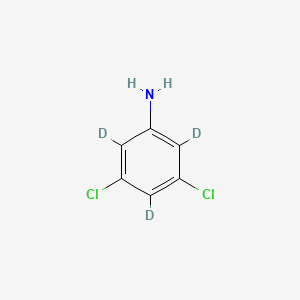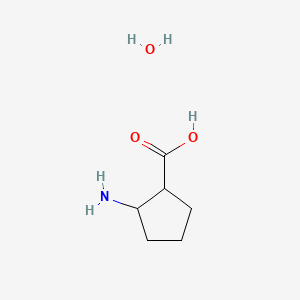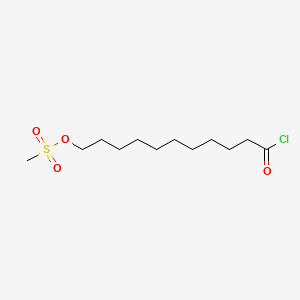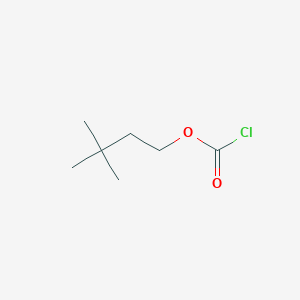
1H-1,4-Benzodiazepine, carbonic acid deriv. (ZCI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) is a compound belonging to the benzodiazepine family, which is known for its wide range of biological activities and therapeutic applications. Benzodiazepines are commonly used as tranquilizers, sedatives, and anticonvulsants. The carbonic acid derivative of 1H-1,4-benzodiazepine adds a unique functional group to the core structure, potentially enhancing its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,4-benzodiazepine derivatives typically involves the formation of the benzodiazepine ring system through various cyclization reactions. One efficient method reported involves a one-pot synthesis via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation . This method uses a Pd-catalyzed carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by cyclocondensation under mild conditions to yield the benzodiazepine derivative.
Industrial Production Methods: Industrial production of benzodiazepine derivatives often employs continuous flow synthesis platforms, which allow for the efficient and scalable production of these compounds. This method ensures high yields and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,4-Benzodiazepine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.
Major Products: The major products formed from these reactions include various substituted benzodiazepine derivatives with altered pharmacological properties .
Wissenschaftliche Forschungsanwendungen
1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating anxiety, insomnia, and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-1,4-benzodiazepine derivatives involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The carbonic acid derivative may interact with additional molecular targets, potentially offering unique therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Chlordiazepoxide: The first benzodiazepine discovered, used as a tranquilizer.
Uniqueness: 1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) stands out due to its unique functional group, which may enhance its pharmacological profile compared to other benzodiazepines. This derivative may offer improved efficacy, reduced side effects, or novel therapeutic applications .
Eigenschaften
Molekularformel |
C23H17ClN2O4 |
|---|---|
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl) phenyl carbonate |
InChI |
InChI=1S/C23H17ClN2O4/c1-26-19-13-12-16(24)14-18(19)20(15-8-4-2-5-9-15)25-21(22(26)27)30-23(28)29-17-10-6-3-7-11-17/h2-14,21H,1H3 |
InChI-Schlüssel |
ZNXDFWSVYDSSGC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)




![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)


![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)


